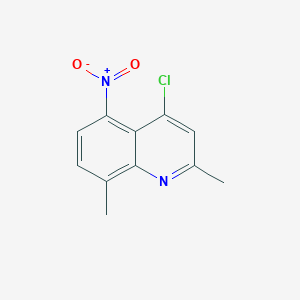

4-Chloro-2,8-dimethyl-5-nitroquinoline

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN2O2 |

|---|---|

Molekulargewicht |

236.65 g/mol |

IUPAC-Name |

4-chloro-2,8-dimethyl-5-nitroquinoline |

InChI |

InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)10-8(12)5-7(2)13-11(6)10/h3-5H,1-2H3 |

InChI-Schlüssel |

ADJHRRYYNVYIGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Nitrating Agents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

-

Temperature and Time : Reactions are conducted at 70–80°C for 12–16 hours to achieve >90% conversion. Lower temperatures (e.g., 0–5°C) are avoided due to the reduced reactivity of the quinoline substrate.

-

Solvent Systems : Acetic acid or dichloromethane is employed to stabilize reactive intermediates and improve solubility.

-

Dissolve 4-chloro-2,8-dimethylquinoline (10 mmol) in glacial acetic acid (30 mL).

-

Slowly add a mixture of fuming HNO₃ (12 mmol) and H₂SO₄ (15 mmol) at 0°C.

-

Warm to 70°C and stir for 16 hours.

-

Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Multi-Step Synthesis from Aniline Derivatives

Doebner-Miller Modification

This method employs 4-chloro-2-methylaniline and crotonaldehyde under acidic conditions to form the quinoline skeleton, followed by nitration. While less common, it offers flexibility in introducing alkyl substituents.

Chlorination-Nitration Tandem Reactions

In industrial settings, tandem chlorination-nitration processes reduce intermediate isolation steps.

Direct Chloronitration of 2,8-Dimethylquinoline

-

Chlorination : Treat 2,8-dimethylquinoline with sulfuryl chloride (SO₂Cl₂) in acetic acid at 60°C to introduce chlorine at position 4.

-

Nitration : Without isolating the chlorinated intermediate, add HNO₃/H₂SO₄ to the reaction mixture and heat at 70°C.

Advantages :

Catalytic Methods and Emerging Techniques

Palladium-Catalyzed Coupling

Recent advances utilize palladium catalysts to assemble the quinoline core from halogenated precursors. For example, Suzuki-Miyaura coupling of 4-chloro-2-iodoquinoline with methylboronic acids introduces methyl groups at position 8. Subsequent nitration completes the synthesis.

Microwave-Assisted Nitration

Microwave irradiation reduces reaction times from hours to minutes. A 2021 study achieved 89% yield in 45 minutes using HNO₃/H₂SO₄ under microwave conditions (100°C).

Critical Analysis of Methodologies

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-2,8-dimethyl-5-nitrochinolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Katalytische Hydrierung oder Metallhydride wie Natriumborhydrid.

Substitution: Nucleophile wie Dimethylamin in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: 4-Chlor-2,8-dimethyl-5-aminochinolin.

Substitution: Verschiedene substituierte Chinoline, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2,8-dimethyl-5-nitrochinolin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme und Rezeptoren. Die Nitrogruppe kann eine Bioreduktion eingehen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu antimikrobiellen oder Antikrebswirkungen führt. Die Chlor- und Methylgruppen können die Bindungsaffinität und -spezifität der Verbindung gegenüber ihren Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of 4-chloro-2,8-dimethyl-5-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physicochemical Properties

*Estimated based on molecular formula.

Research Findings and Implications

- Substituent Positionality: The position of nitro groups (e.g., 4 vs. 5 in quinoline) critically affects electronic distribution. Nitro at position 5 may destabilize the quinoline ring compared to position 4, influencing metabolic stability in drug design .

- Deuteration vs. Nitro Effects: Deuteration (as in 4-Nitrophenol-d₄) is a strategic tool for mechanistic studies, while nitro groups enhance electrophilicity for reactions like nucleophilic substitution .

- Synthetic Challenges: High-yield synthesis of nitroquinolines requires precise control of nitration conditions to avoid byproducts, as seen in analogues from .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Chloro-2,8-dimethyl-5-nitroquinoline?

- Methodology :

- Cyclization of Precursors : Utilize substituted aniline derivatives in cyclization reactions under acidic or thermal conditions to form the quinoline core. For example, Friedländer or Skraup syntheses can be adapted for methyl-substituted precursors .

- Electrophilic Substitution : Introduce the nitro group at position 5 via nitration using mixed acids (HNO₃/H₂SO₄), ensuring temperature control (<50°C) to avoid over-nitration or decomposition .

- Chlorination : Apply chlorinating agents (e.g., POCl₃) to install the chloro group at position 4, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Key Considerations : Monitor reaction progress using TLC and HPLC-UV (λ = 254 nm) to detect intermediates and byproducts .

Q. Which analytical techniques are optimal for characterizing this compound?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and nitro groups. For example, the nitro group deshields adjacent protons, shifting aromatic peaks downfield .

- IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) and fragmentation patterns .

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields during nitro group introduction?

- Root Cause Analysis :

- Steric Effects : The 2,8-dimethyl groups may hinder nitration at position 5. Use computational modeling (DFT) to evaluate steric/electronic effects and predict reactive sites .

- Competitive Pathways : Byproducts like 3-nitro isomers (observed in nitration of substituted quinolines) can form. Optimize nitration conditions (e.g., lower temperature, HNO₃ concentration) to suppress competing reactions .

- Validation : Compare HPLC retention times and NMR data with authentic standards to confirm regioselectivity .

Q. What strategies enhance the stability of this compound under storage?

- Decomposition Mechanisms :

- Hydrolysis : The chloro group is susceptible to nucleophilic attack by moisture. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., DCM) at -20°C .

- Photodegradation : Nitro groups can undergo photoreduction. Use amber vials and minimize light exposure during handling .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC to identify degradation products .

Q. How do electron-withdrawing substituents (e.g., NO₂) influence the reactivity of the quinoline core?

- Mechanistic Insights :

- SNAr Reactions : The nitro group activates position 4 for nucleophilic substitution. Test reactivity with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) to synthesize 4-amino derivatives .

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, enabling further functionalization (e.g., diazotization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.